5-Bromo-4-methoxypicolinonitrile
Overview
Description
5-Bromo-4-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI code for this compound is 1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 213.03 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Complex Molecules
An improved and scalable synthesis method for a promising inhibitor of PHD2, crucial for the treatment of anemia, starts from commercially available 5-bromo-3-nitropicolinonitrile, demonstrating the utility of bromo-substituted picolinonitriles in the synthesis of medically relevant compounds (Lei et al., 2015). Similarly, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines to produce dicyano tetrahydroquinoxalines highlights the role of bromo-substituted nitriles in generating heterocyclic compounds (Abramov et al., 2002).
Drug Carrier Development
Methoxy-modified kaolinite has been utilized as a novel carrier for the anticancer drug 5-fluorouracil, showcasing the importance of methoxy modifications in the development of drug delivery systems. The selective loading of the drug into the interlayer space of methoxy-modified kaolinite achieves controlled release, indicating potential for colon-specific drug delivery (Tan et al., 2017).
Antioxidant Activity Studies
Bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds with methoxy groups, exhibit potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that bromo- and methoxy-substituted compounds can be excellent sources of natural antioxidants (Li et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-methoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWUMORSLMSOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720882 | |
Record name | 5-Bromo-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-07-0 | |
Record name | 5-Bromo-4-methoxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256823-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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